Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-3-carboxylate
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Overview
Description
Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, an ester functional group, and an allyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Ester Group: The ester functional group can be introduced via esterification, where the carboxylic acid derivative of the piperidine ring reacts with ethanol in the presence of an acid catalyst.
Attachment of the Allyl Ether Moiety: The allyl ether moiety can be introduced through an etherification reaction, where the phenol derivative reacts with allyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl ether moiety can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in biological assays to study receptor-ligand interactions or enzyme activity.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-3-carboxylate can be compared with similar compounds such as:
Ethyl piperidine-3-carboxylate: Lacks the allyl ether moiety, making it less versatile in certain applications.
1-[(2-prop-2-enoxyphenyl)methyl]piperidine: Lacks the ester group, which may affect its reactivity and solubility.
Ethyl 1-[(2-hydroxyphenyl)methyl]piperidine-3-carboxylate: Contains a hydroxyl group instead of an allyl ether, which may alter its chemical properties and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity, stability, and versatility for various applications.
Properties
IUPAC Name |
ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-3-12-22-17-10-6-5-8-15(17)13-19-11-7-9-16(14-19)18(20)21-4-2/h3,5-6,8,10,16H,1,4,7,9,11-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOMNOQXIKBNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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